molecular formula C12H14N2OS B2858946 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 839695-93-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2858946
CAS No.: 839695-93-1
M. Wt: 234.32
InChI Key: ROQRHVYPUUILCL-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. Common synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs scalable methods such as microwave-assisted synthesis and one-pot multicomponent reactions. These methods are favored for their efficiency, high yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
  • 2-arylbenzothiazoles
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Comparison: Compared to other benzothiazole derivatives, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. For example, the presence of methyl groups at positions 4 and 7 can influence the compound’s electronic properties and steric interactions, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-9(15)13-12-14-10-7(2)5-6-8(3)11(10)16-12/h5-6H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQRHVYPUUILCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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